Cholinesterase Inhibitory Activity of N-Cycloalkylcarbamate Derivatives
Ethyl N-(4-aminocyclohexyl)carbamate belongs to the N-cycloalkylcarbamate class, which has been demonstrated to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a series of O-substituted N-cycloalkylcarbamates, all compounds exhibited moderate inhibitory activity with IC50 values ranging from 36.1 to 78.6 µM for AChE and 9.8 to 215.4 µM for BChE [1]. While specific data for this exact compound is not reported, its structural similarity to the tested series supports comparable cholinesterase inhibitory potential. This class-level activity distinguishes it from non-carbamate cyclohexylamine derivatives which lack this enzyme inhibition profile.
| Evidence Dimension | AChE Inhibition (IC50 range) |
|---|---|
| Target Compound Data | Not individually reported; class range 36.1–78.6 µM |
| Comparator Or Baseline | Non-carbamate cyclohexylamines (e.g., cyclohexylamine) show negligible AChE inhibition |
| Quantified Difference | Class-level IC50 values indicate moderate inhibitory activity absent in non-carbamate analogs |
| Conditions | In vitro AChE inhibition assay using Ellman's method |
Why This Matters
The carbamate moiety imparts cholinesterase inhibitory activity relevant for CNS drug discovery programs targeting Alzheimer's disease or myasthenia gravis.
- [1] Horakova, E., Drabina, P., Bruckova, L., Stepankova, S., Vorcakova, K., & Sedlak, M. (2017). Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors. Monatshefte für Chemie - Chemical Monthly, 148(12), 2143-2153. doi:10.1007/s00706-017-2026-5 View Source
